Diethyl 2-(methylamino)malonate hydrochloride

Catalog No.
S785873
CAS No.
56598-98-2
M.F
C8H16ClNO4
M. Wt
225.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-(methylamino)malonate hydrochloride

CAS Number

56598-98-2

Product Name

Diethyl 2-(methylamino)malonate hydrochloride

IUPAC Name

diethyl 2-(methylamino)propanedioate;hydrochloride

Molecular Formula

C8H16ClNO4

Molecular Weight

225.67 g/mol

InChI

InChI=1S/C8H15NO4.ClH/c1-4-12-7(10)6(9-3)8(11)13-5-2;/h6,9H,4-5H2,1-3H3;1H

InChI Key

UEDQOJWGNGPGCS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)NC.Cl

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC.Cl

Use in Malonic Ester Synthesis

Use in the Synthesis of Highly Functionalized and Substituted Piperidines

Use in the Synthesis of Medicinal Compounds

Use in the Synthesis of Pesticides

Diethyl 2-(methylamino)malonate hydrochloride is a chemical compound with the molecular formula C8H16ClNO4C_8H_{16}ClNO_4 and a molecular weight of approximately 225.67 g/mol. It appears as a white to slightly yellow crystalline powder and is hygroscopic in nature, meaning it can absorb moisture from the air. This compound is known for its solubility in water, chloroform, and dimethyl sulfoxide, making it versatile for various applications in chemical synthesis and biological studies .

Due to its functional groups. One notable reaction involves the formation of azomethine ylides when reacted with formaldehyde, which can subsequently undergo cycloadditions with 1,2-dipolarophiles to form pyrrolidines. This reaction pathway highlights its utility as a pharmaceutical intermediate in synthesizing complex organic molecules .

The synthesis of diethyl 2-(methylamino)malonate hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with diethyl malonate and methylamine.
  • Reaction Conditions: The reaction is usually conducted under controlled conditions to ensure proper formation of the desired product.
  • Isolation: After the reaction, the product is precipitated out using hydrogen chloride gas to form the hydrochloride salt.
  • Purification: The crude product is purified through recrystallization or filtration methods to obtain high purity levels .

Diethyl 2-(methylamino)malonate hydrochloride serves multiple roles in both academic research and industrial applications:

  • Pharmaceutical Intermediate: It is primarily used as an intermediate in synthesizing various pharmaceutical compounds, particularly those requiring aminomalonate structures.
  • Buffering Agent: This compound has been utilized as a non-ionic organic buffering agent in biological systems, particularly in cell culture media where maintaining a specific pH range (6-8.5) is crucial .
  • Chemical Research: It serves as a reagent in organic synthesis for developing new compounds with potential therapeutic uses .

Diethyl 2-(methylamino)malonate hydrochloride shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

Compound NameCAS NumberSimilarity IndexUnique Features
Diethyl aminomalonate hydrochloride13433-00-60.87Lacks methyl group; used primarily as an intermediate
Dimethyl aminomalonate hydrochloride16115-80-30.86Contains dimethyl groups; different solubility profile
(S)-3-Acetoxy-2-aminopropanoic acid hydrochloride66638-22-00.84Acetoxy group introduces different reactivity
DL-serine ethyl ester hydrochloride3940-27-00.84Amino acid derivative; broader biological activity

This comparison highlights how diethyl 2-(methylamino)malonate hydrochloride stands out due to its unique methylamino substitution, which may impart distinct chemical reactivity and biological properties compared to its analogs .

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is diethyl 2-(methylamino)propanedioate hydrochloride. It is also known by several synonyms, including:

  • Me-DL-Gly(CO₂Et)-OEt·HCl
  • Diethyl 2-(methylamino)malonate HCl

Molecular Structure and Formula

The molecular formula is C₈H₁₆ClNO₄, with a molecular weight of 225.67 g/mol . The structure features:

  • Two ethyl ester groups (-OCC) attached to a central malonate core.
  • A methylamino group (-NHCH₃) at the C2 position.
  • A hydrochloride counterion stabilizing the amine .

The SMILES notation is O=C(OCC)C(NC)C(OCC)=O.[H]Cl, and the InChI key is UEDQOJWGNGPGCS-UHFFFAOYSA-N .

Physical Properties

While specific melting or boiling points are not widely reported, the compound is stored under inert conditions at 2–8°C to prevent degradation . Its solubility profile suggests compatibility with polar aprotic solvents, consistent with similar malonate esters .

Historical Context in Organic Synthesis

Origins in Malonate Chemistry

Malonate esters, such as diethyl malonate (DEM), have been foundational in organic synthesis since the 19th century. DEM’s utility in the malonic ester synthesis—a method for forming substituted acetic acids—paved the way for derivatives like diethyl 2-(methylamino)malonate hydrochloride . Early synthesis routes for malonate esters involved chloroacetic acid and sodium cyanide, but modern methods employ catalytic carbonylation or transesterification .

Development of Methylamino Derivatives

The introduction of methylamino groups to malonate esters emerged in the mid-20th century, driven by demand for chiral amino acid precursors. A 2006 patent describes a single-step synthesis using methylamine and diethyl malonate at -20°C to 5°C, significantly streamlining earlier multi-step approaches. This method avoids hazardous reagents like thionyl chloride, enhancing both safety and yield (up to 80%) .

Comparative Analysis of Synthetic Routes

MethodConditionsYieldKey Advantages
Traditional multi-stepThionyl chloride, reflux~50%High purity
Single-step (Patent )Low-temperature methylation~80%Simplified process, reduced cost

Role in Contemporary Chemical Research

Amino Acid and Peptide Synthesis

Diethyl 2-(methylamino)malonate hydrochloride is critical in synthesizing N-methyl-α-amino acids, which are resistant to enzymatic degradation and prevalent in bioactive peptides. A 2020 study demonstrated its use in decarboxylative amination, producing protected amino acids with moderate to high yields (60–85%) under mild conditions (60°C, Cs₂CO₃). For example:

  • Reaction: Malonate derivative → α-amino acid via CO₂ release.
  • Application: Precursor for non-proteinogenic amino acids in drug design .

Pharmaceutical Intermediates

The compound serves as a building block for anticoagulants and kinase inhibitors. For instance, its derivative N-methyl-malonamic acid ethyl ester is a key intermediate in anticoagulant APIs .

Advanced Material Science

Recent patents highlight its role in synthesizing methylene malonates, which are used in UV-curable adhesives and coatings. A 2021 method achieved rapid vapor-phase purification, minimizing side products and improving industrial viability.

Molecular Geometry and Crystallographic Data

Diethyl 2-(methylamino)malonate hydrochloride represents a substituted malonate ester derivative with the molecular formula C₈H₁₆ClNO₄ and a molecular weight of 225.67 g/mol [1] [2] [3]. The compound bears Chemical Abstracts Service registry number 56598-98-2 and is systematically named as propanedioic acid, 2-(methylamino)-, diethyl ester, hydrochloride [1] [3].

The molecular structure features a central malonate backbone with two ethyl ester groups flanking a methylamino-substituted carbon center [1] [3]. The hydrochloride salt formation occurs through protonation of the amino nitrogen, resulting in an ammonium chloride ionic structure. The exact mass of the compound is calculated as 225.076782 daltons [3].

PropertyValueReference
Molecular FormulaC₈H₁₆ClNO₄ [1] [2] [3]
Molecular Weight225.67 g/mol [1] [2] [3]
Exact Mass225.076782 Da [3]
Density1.07 g/cm³ [3] [4]
Refractive Index1.436 [3]
Polar Surface Area64.63 Ų [3]

The compound exhibits specific geometric characteristics typical of malonate ester derivatives, where the central carbon bearing the methylamino substituent adopts a tetrahedral geometry [5] [6]. Crystallographic studies of related malonate compounds demonstrate that the ester carbonyl groups can adopt various conformations relative to the central malonate unit, with dihedral angles ranging from near-coplanar to perpendicular orientations [6] [7].

The hydrochloride salt crystallizes as a white to light yellow crystalline powder with a melting point range of 118-119°C [3] [4]. The crystalline structure is stabilized through hydrogen bonding interactions between the protonated amino group and the chloride counterion, similar to patterns observed in related aminomalonate hydrochloride salts [8] [9].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for diethyl 2-(methylamino)malonate hydrochloride through characteristic chemical shift patterns in both proton and carbon-13 spectra [10] [11]. The compound exhibits distinctive NMR signatures that reflect its malonate ester framework combined with the methylamino substitution pattern.

In proton nuclear magnetic resonance spectroscopy, the compound displays characteristic multipicity patterns consistent with the ethyl ester groups, typically appearing as triplets for the methyl protons and quartets for the methylene protons [12] [11]. The methylamino group contributes distinctive signals that are influenced by the protonation state in the hydrochloride salt form [10] [13].

The ethyl ester moieties generate characteristic chemical shift patterns with methyl protons typically resonating in the range of 1.2-1.3 parts per million and the ethyl methylene protons appearing around 4.1-4.2 parts per million [12] [11]. These values are consistent with established chemical shift ranges for diethyl malonate derivatives [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons of the ester groups as the most downfield signals, typically appearing in the range of 170-175 parts per million [11] [15]. The quaternary carbon bearing the methylamino substituent appears in the aliphatic region, while the ethyl carbons exhibit their characteristic chemical shifts around 14 and 62 parts per million for the methyl and methylene carbons, respectively [11] [15].

Nuclear Position¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Ethyl CH₃1.2-1.3~14
Ethyl CH₂4.1-4.2~62
Carbonyl Carbon-170-175
Central CHVariableVariable
N-Methyl2.5-3.0~30-35

Infrared (IR) and Mass Spectrometric Analysis

Infrared spectroscopy of diethyl 2-(methylamino)malonate hydrochloride reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [8] [16] [17]. The spectrum exhibits distinctive features associated with both the malonate ester framework and the protonated amino functionality.

The carbonyl stretching region displays the characteristic dual-band pattern observed in malonate esters, with absorption bands appearing in the range of 1740-1757 cm⁻¹ [16] [17]. This splitting pattern results from vibrational coupling between the two carbonyl groups in the malonate framework, a phenomenon well-documented in malonate ester spectroscopy [16] [18] [17].

Nitrogen-hydrogen stretching vibrations appear in the range of 3350-3446 cm⁻¹, reflecting the presence of the protonated amino group in the hydrochloride salt form [8] [19]. The specific frequency and intensity of these bands provide information about the hydrogen bonding environment surrounding the ammonium functionality [19] [13].

Aliphatic carbon-hydrogen stretching vibrations are observed in the expected range of 2800-3000 cm⁻¹, corresponding to the methyl and methylene protons of the ethyl ester groups and the methylamino substituent [19] [20]. The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands characteristic of the carbon-carbon, carbon-oxygen, and carbon-nitrogen stretching and bending modes [8] [19].

Functional GroupWavenumber Range (cm⁻¹)Assignment
Carbonyl (C=O)1740-1757Ester stretching
N-H stretch3350-3446Ammonium salt
C-H stretch2800-3000Aliphatic C-H
C-O stretch1000-1300Ester linkages

Mass spectrometric analysis provides molecular ion confirmation at m/z 225, corresponding to the molecular weight of the compound [10] [15]. Electron ionization mass spectrometry generates characteristic fragmentation patterns that include loss of ethoxy groups and cleavage of the malonate framework, producing diagnostic fragment ions that confirm the structural assignment [10] [21].

Thermal Stability and Phase Behavior

The thermal stability profile of diethyl 2-(methylamino)malonate hydrochloride reflects the characteristic behavior of aminomalonate hydrochloride salts under elevated temperature conditions [22] [23]. The compound exhibits a defined melting point range of 118-119°C, indicating good thermal stability under normal storage and handling conditions [3] [4].

Thermogravimetric analysis studies of related malonate compounds demonstrate that thermal decomposition typically begins above 200°C, with the initial decomposition stage involving loss of the hydrochloride moiety [22] [23]. The decomposition process generally proceeds through multiple stages, with successive loss of organic substituents and eventual carbonization at higher temperatures [24] [25].

Differential scanning calorimetry investigations reveal the characteristic melting endotherm at the reported melting point, followed by potential decomposition events at elevated temperatures [26] [23]. The thermal behavior is influenced by the presence of the hydrochloride salt, which can undergo dehydrochlorination as a primary decomposition pathway [27] [28].

The compound demonstrates hygroscopic properties, requiring storage under controlled atmospheric conditions to maintain stability [8] [9]. This characteristic is typical of aminomalonate hydrochloride salts and necessitates storage under inert atmosphere conditions at reduced temperatures (2-8°C) to prevent moisture uptake and potential hydrolysis [1] [9].

Thermal PropertyValueConditions
Melting Point118-119°CAtmospheric pressure
Decomposition Onset>200°C (estimated)Nitrogen atmosphere
Storage Temperature2-8°CInert atmosphere
Hygroscopic BehaviorPresentAmbient humidity

Solubility and Partition Coefficients

The solubility profile of diethyl 2-(methylamino)malonate hydrochloride reflects the dual nature of the compound, incorporating both hydrophilic and lipophilic structural elements [29] [9]. The hydrochloride salt formation significantly enhances the water solubility compared to the corresponding free base form, a characteristic feature of amino acid ester hydrochloride salts [29] [9].

The compound demonstrates good solubility in water, producing almost transparent solutions that indicate complete dissolution under normal conditions [29] [9]. This enhanced aqueous solubility results from the ionic character imparted by the hydrochloride salt formation, which facilitates hydrogen bonding and electrostatic interactions with water molecules [29] [9].

Solubility in organic solvents varies according to the polarity and hydrogen bonding capacity of the solvent system [9]. The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide and chloroform, which are commonly employed for nuclear magnetic resonance spectroscopic analysis [29] [9]. These solvents can accommodate both the polar ionic character and the organic ester framework of the molecule [9].

The calculated logarithmic partition coefficient (LogP) value of 0.89350 indicates moderate lipophilicity, reflecting the balance between the hydrophilic ammonium chloride moiety and the lipophilic diethyl ester groups [3] [30]. This intermediate partition coefficient suggests favorable distribution characteristics for applications requiring moderate membrane permeability [30].

Solvent SystemSolubilityMechanism
WaterSolubleIonic interactions, hydrogen bonding
ChloroformSolubleDipole interactions, moderate polarity
Dimethyl sulfoxideSolubleStrong dipole interactions
EthanolModerateHydrogen bonding, moderate polarity
Diethyl etherLimitedReduced polarity compatibility
HexanePoorNon-polar solvent incompatibility

Sequence

X

Other CAS

56598-98-2

Dates

Last modified: 08-15-2023

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